N-(4-bromo-2-methylphenyl)-5-oxoprolinamide
CAS No.: 1048971-80-7
Cat. No.: VC16959670
Molecular Formula: C12H13BrN2O2
Molecular Weight: 297.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048971-80-7 |
|---|---|
| Molecular Formula | C12H13BrN2O2 |
| Molecular Weight | 297.15 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C12H13BrN2O2/c1-7-6-8(13)2-3-9(7)15-12(17)10-4-5-11(16)14-10/h2-3,6,10H,4-5H2,1H3,(H,14,16)(H,15,17) |
| Standard InChI Key | SJPFQLCOFGCKOY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)C2CCC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The molecule’s core consists of two distinct regions:
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Aromatic System: A phenyl ring substituted at the 2-position with a methyl group (-CH₃) and at the 4-position with a bromine atom (-Br). This substitution pattern directs electrophilic reactions to the 3- and 5-positions of the ring.
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Proline-derived Amide: A five-membered pyrrolidone ring (5-oxoproline) connected to the aromatic amine via a carboxamide (-CONH-) linkage. The ketone group at the 5-position of the pyrrolidone enhances the compound’s polarity .
Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂O₂ |
| Molecular Weight | 297.15 g/mol |
| Functional Groups | Amide, bromoarene, ketone, methyl substituent |
| Hybridization | sp² (aromatic ring), sp³ (pyrrolidone ring) |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a coupling reaction between 2-bromo-4-methylphenylamine and 5-oxoprolinamide (Figure 2). A widely used method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate amide bond formation :
Reaction Scheme:
Table 2: Synthesis Conditions
| Parameter | Details |
|---|---|
| Coupling Agent | DCC (1.1 equiv) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature, stirred for 12–24 hours |
| Workup | Filtration to remove dicyclohexylurea (DCU), solvent evaporation |
| Yield | ~70–85% (estimated based on analogous reactions) |
Purification and Characterization
Crude product is typically purified via recrystallization from ethanol or methanol. Characterization relies on:
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Nuclear Magnetic Resonance (NMR): Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and a broad peak for the amide proton (~δ 8.1 ppm).
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites:
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Bromine Atom: Undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols).
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Amide Bond: Hydrolyzable to carboxylic acid and amine under acidic/basic conditions.
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Ketone Group: Participates in condensation reactions (e.g., with hydrazines to form hydrazones).
Table 3: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| SNAr | KNH₂, NH₃, 100°C | 4-Amino-2-methylphenyl derivative |
| Hydrolysis | 6M HCl, reflux, 6 hours | 5-Oxoproline + 2-bromo-4-methylaniline |
| Reductive Amination | NaBH₃CN, RNH₂ | Secondary amine derivatives |
Applications and Research Significance
Medicinal Chemistry
While direct biological data are scarce, structural analogs suggest potential as:
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Enzyme Inhibitors: The amide and ketone groups may interact with protease active sites.
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Anticancer Agents: Brominated aromatics are explored for DNA intercalation or kinase inhibition .
Organic Synthesis
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Building Block: Used to synthesize complex heterocycles via intramolecular cyclization.
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Ligand Design: The proline moiety could serve as a chiral scaffold in asymmetric catalysis.
Comparative Analysis with Related Compounds
Comparison with N-(4-methylphenyl)-5-oxoprolinamide (CAS: 4108-07-0) highlights the impact of bromine substitution:
Table 4: Bromine vs. Hydrogen Substituent Effects
| Property | N-(4-Bromo-2-methylphenyl)-5-oxoprolinamide | N-(4-Methylphenyl)-5-oxoprolinamide |
|---|---|---|
| Molecular Weight | 297.15 g/mol | 232.27 g/mol |
| Reactivity | Electrophilic aromatic substitution | Less reactive aryl group |
| Polarity | Higher (due to Br electronegativity) | Lower |
Future Perspectives
Further research should prioritize:
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Biological Screening: Antimicrobia
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